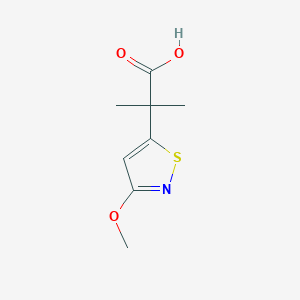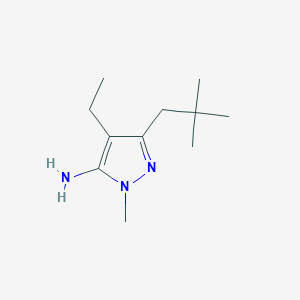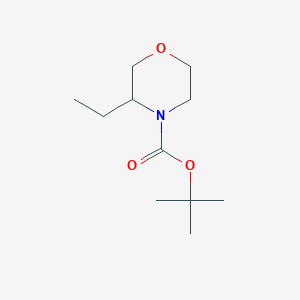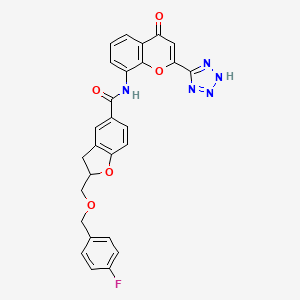![molecular formula C8H10N4 B13061648 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine is a heterocyclic compound that features a unique bicyclic structure.
Métodos De Preparación
The synthesis of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The process typically includes the following steps :
N-amination of methyl pyrrole-2-carboxylate: This step introduces an amino group to the pyrrole ring using an aminating agent such as chloramine.
Formation of triazinium dicyanomethylide: This intermediate is formed through a series of reactions involving formamidine acetate and other reagents.
Cyclization and functionalization: The triazinium intermediate undergoes cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core, followed by functionalization to introduce the methyl and methanamine groups.
Industrial production methods focus on optimizing yield and scalability. For instance, a two-vessel-operated process has been developed to produce the compound in kilogram quantities with an overall yield of 55% .
Análisis De Reacciones Químicas
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has shown potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication. In anticancer applications, it targets kinases involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparación Con Compuestos Similares
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy.
Brivanib alaninate: An antitumorigenic drug
The uniqueness of this compound lies in its specific structural features and its versatility in various applications, making it a valuable compound in scientific research and drug development.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(7-methylpyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-7-5-10-8(4-9)11-12(6)7/h2-3,5H,4,9H2,1H3 |
Clave InChI |
VFUXJTKOKWHNKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2N1N=C(N=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)

![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)

![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)







![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)

